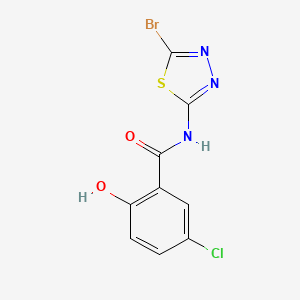
2-Hydroxy-5-chloro-N-(5-bromo-2-thiadiazolyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 2-Hydroxy-5-chloro-N-(5-bromo-2-thiadiazolyl)benzamide involves several steps. One common synthetic route includes the reaction of 2-hydroxy-5-chlorobenzamide with 5-bromo-2-thiadiazole under specific reaction conditions . The reaction typically requires a solvent such as methanol and may involve heating to facilitate the reaction
Analyse Des Réactions Chimiques
2-Hydroxy-5-chloro-N-(5-bromo-2-thiadiazolyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include solvents like methanol or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-Hydroxy-5-chloro-N-(5-bromo-2-thiadiazolyl)benzamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: While not intended for therapeutic use, it can be used in medicinal chemistry research to develop new drug candidates.
Industry: The compound may be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-5-chloro-N-(5-bromo-2-thiadiazolyl)benzamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The exact pathways and molecular targets involved depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
2-Hydroxy-5-chloro-N-(5-bromo-2-thiadiazolyl)benzamide can be compared with similar compounds such as:
2-Bromo-5-chlorobenzamide: This compound has a similar structure but lacks the thiadiazole ring.
2-Hydroxy-5-chlorobenzamide: This compound is similar but does not contain the bromine and thiadiazole substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity .
Propriétés
Formule moléculaire |
C9H5BrClN3O2S |
|---|---|
Poids moléculaire |
334.58 g/mol |
Nom IUPAC |
N-(5-bromo-1,3,4-thiadiazol-2-yl)-5-chloro-2-hydroxybenzamide |
InChI |
InChI=1S/C9H5BrClN3O2S/c10-8-13-14-9(17-8)12-7(16)5-3-4(11)1-2-6(5)15/h1-3,15H,(H,12,14,16) |
Clé InChI |
CGYFNLAORXTQLY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)C(=O)NC2=NN=C(S2)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















